molecular formula C8H12ClNO2 B1582693 3,4-Dimethoxyaniline hydrochloride CAS No. 35589-32-3

3,4-Dimethoxyaniline hydrochloride

Cat. No.: B1582693
CAS No.: 35589-32-3
M. Wt: 189.64 g/mol
InChI Key: ONQXLLAHSKZOMV-UHFFFAOYSA-N
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Description

3,4-Dimethoxyaniline hydrochloride is an organic compound with the molecular formula C8H12ClNO2. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes .

Scientific Research Applications

3,4-Dimethoxyaniline hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethoxyaniline hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyaniline hydrochloride can be synthesized through several methods. One common method involves the reaction of p-methoxyaniline with formaldehyde in the presence of sodium hydroxide to form p-methoxybenzylidene amine. This intermediate then reacts with iodomethane under alkaline conditions to produce 3,4-dimethoxyaniline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 3 and 4 positions enhances its reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

3,4-dimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQXLLAHSKZOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189055
Record name 3,4-Dimethoxyanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35589-32-3
Record name Benzenamine, 3,4-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35589-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyanilinium chloride
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Record name 3,4-Dimethoxyanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxyanilinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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